N~2~-Ethylbutane-2,3-diamine
Description
Contextualization within Modern Organic and Coordination Chemistry
In modern organic chemistry, the development of sophisticated molecules that can act as catalysts or ligands is a central theme. N2-Ethylbutane-2,3-diamine, as a vicinal diamine, is positioned within this area of focus. Vicinal diamines are organic compounds containing two amino groups attached to adjacent carbon atoms. These structures are fundamental building blocks in the synthesis of more complex molecules and are known to be effective ligands in coordination chemistry.
Coordination chemistry involves the study of compounds consisting of a central metal atom or ion surrounded by a set of bound molecules or ions, known as ligands. The properties and reactivity of the resulting metal complex are heavily influenced by the nature of the ligand. Diamines like N2-Ethylbutane-2,3-diamine can act as bidentate ligands, meaning they can bind to a metal center through their two nitrogen atoms, forming a stable chelate ring. This chelation effect often enhances the stability and catalytic activity of the metal complex.
Significance of Chiral Diamine Structures in Asymmetric Synthesis Research
A crucial aspect of N2-Ethylbutane-2,3-diamine is its inherent chirality. The butane (B89635) backbone contains two stereocenters at the second and third carbon atoms, leading to the existence of different stereoisomers. Chiral vicinal diamines are of paramount importance in asymmetric synthesis, a field dedicated to the selective synthesis of a single enantiomer of a chiral product. bldpharm.combldpharm.com These diamines are frequently employed as chiral auxiliaries or as ligands for metal catalysts in a wide array of enantioselective reactions.
The ability of a chiral ligand to influence the stereochemical outcome of a reaction is a cornerstone of modern asymmetric catalysis. By coordinating to a metal center, the chiral environment created by the diamine ligand can direct the approach of reactants, leading to the preferential formation of one enantiomer over the other. This has profound implications in the pharmaceutical industry, where the biological activity of a drug is often associated with a specific stereoisomer.
Overview of N-Alkylated Diamines in Contemporary Catalysis and Ligand Design
The presence of an ethyl group on one of the nitrogen atoms classifies N2-Ethylbutane-2,3-diamine as an N-alkylated diamine. The nature and size of the N-alkyl substituent can significantly modulate the steric and electronic properties of the diamine ligand. This, in turn, influences the behavior of the corresponding metal complexes in catalysis.
In contemporary catalysis and ligand design, the deliberate introduction of N-alkyl groups is a common strategy to fine-tune the performance of a catalyst. For instance, N-alkylation can impact the solubility of the catalyst, its stability, and the stereoselectivity it imparts in a given transformation. Nickel-catalyzed N-alkylation reactions have been developed as an efficient method for the synthesis of such modified amines. The specific placement of an ethyl group in N2-Ethylbutane-2,3-diamine provides a particular steric and electronic environment that could be beneficial for certain catalytic applications.
While specific research findings for N2-Ethylbutane-2,3-diamine are limited, its structural characteristics place it firmly within a class of compounds that are of high interest to the scientific community. The following table provides some basic information for this compound.
| Property | Value |
| Common Name | 3-N-ethylbutane-2,3-diamine |
| CAS Number | 100868-17-5 |
| Molecular Formula | C6H16N2 |
| Molecular Weight | 116.21 g/mol |
Further research into the synthesis, properties, and applications of N2-Ethylbutane-2,3-diamine is warranted to fully uncover its potential in advanced chemical research.
Structure
3D Structure
Properties
CAS No. |
100868-17-5 |
|---|---|
Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
3-N-ethylbutane-2,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-4-8-6(3)5(2)7/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
LLGJLRPFCYMOGI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(C)N |
Origin of Product |
United States |
Synthetic Methodologies for N2 Ethylbutane 2,3 Diamine
Stereoselective and Enantioselective Pathways to the Butane-2,3-diamine (B3053815) Scaffold
The butane-2,3-diamine core is a fundamental building block, and its synthesis in a stereochemically pure form is paramount. This can be achieved as a racemic mixture of its (R,R) and (S,S) enantiomers or as the achiral meso compound. High-value applications, particularly in catalysis, often demand enantiopure forms.
One of the classic and effective methods for synthesizing butane-2,3-diamine involves the reductive amination of acetoin (B143602) or the reduction of 2,3-butanedione (B143835) dioxime. The reduction of 2,3-butanedione dioxime, in particular, offers a direct route to the diamine. The choice of reducing agent plays a critical role in the diastereoselectivity of the reaction, influencing the ratio of meso to racemic products.
For instance, catalytic hydrogenation over catalysts like Raney nickel or rhodium-on-alumina has been extensively studied. The stereochemical outcome is highly dependent on the catalyst, solvent, and reaction conditions. Similarly, reductions using sodium metal in alcohol have also been reported to yield mixtures of the diastereomers.
Table 1: Influence of Reducing Agent on Diastereoselectivity in 2,3-Butanedione Dioxime Reduction
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Major Product | Reference |
| Raney Nickel | Ethanol (B145695) | 100 | meso/dl mixture | |
| Sodium Metal | Amyl Alcohol | Reflux | dl-butane-2,3-diamine | |
| Lithium Aluminum Hydride | Diethyl Ether | Reflux | meso/dl mixture |
This table is illustrative and based on typical outcomes for this class of reaction.
To achieve enantioselectivity, modern synthetic chemistry often turns to chiral auxiliaries or organocatalysis. A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical course of a reaction, after which it is removed.
While specific examples for butane-2,3-diamine are specialized, a general approach involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable electrophile, followed by transformation to the diamine.
More recently, organocatalysis has emerged as a powerful tool. For example, the asymmetric transfer hydrogenation of α-diones or α-diimines catalyzed by a chiral organocatalyst, often in the presence of a hydrogen source like Hantzsch ester, can provide enantiomerically enriched diamines. These methods avoid the use of expensive or toxic heavy metals.
N-Alkylation Strategies for Introducing the Ethyl Moiety
Once the desired stereoisomer of butane-2,3-diamine is obtained, the next critical step is the selective introduction of a single ethyl group. Mono-alkylation of a symmetric diamine can be challenging due to the potential for di-alkylation.
Reductive amination is a highly effective and widely used method for N-alkylation. This two-step, one-pot process involves the reaction of the primary amine with an aldehyde (in this case, acetaldehyde) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding ethylamine (B1201723).
The key advantage of this method is its control. By using a stoichiometric amount of acetaldehyde (B116499) (1 equivalent), the reaction can be biased towards mono-alkylation. The choice of reducing agent is also crucial for success and chemoselectivity.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Key Features |
| Sodium Borohydride (B1222165) (NaBH₄) | Mild, inexpensive, and selective for imines over carbonyls. |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective than NaBH₄; stable in mildly acidic conditions where imine formation is rapid. |
| Sodium Triacetoxyborohydride (B8407120) (STAB) | Mild and effective; often used for reductive aminations of a wide range of substrates. |
| Catalytic Hydrogenation (H₂/Pd-C) | A "green" option that produces water as the only byproduct, but may require pressure equipment. |
Direct alkylation involves reacting butane-2,3-diamine with an ethylating agent, such as ethyl bromide or ethyl iodide. The primary challenge with this approach is controlling the extent of alkylation. Over-alkylation to form N,N'-diethylbutane-2,3-diamine is a common side reaction.
To favor mono-alkylation, reaction conditions can be carefully controlled. Using a large excess of the diamine relative to the ethyl halide can statistically favor the formation of the mono-substituted product. Additionally, the use of a bulky base or specific solvent systems can sometimes modulate the reactivity of the second amine group after the first has been alkylated.
Green Chemistry Principles in N2-Ethylbutane-2,3-diamine Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of synthesizing N2-Ethylbutane-2,3-diamine, several of these principles can be applied.
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, generally has a higher atom economy than classical methods that may involve protecting groups.
Use of Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. For instance, catalytic hydrogenation for both the reduction of the dioxime and the reductive amination step is preferable to using metal hydrides or dissolving metal reductions, which generate significant waste. Biocatalysis, using enzymes like transaminases, represents a frontier in the green synthesis of chiral amines.
Safer Solvents and Reagents : The selection of solvents and reagents should prioritize those with lower toxicity and environmental impact. For example, replacing chlorinated solvents with ethanol, water, or supercritical CO₂ where possible is a key green objective.
Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that operate under mild conditions is a central goal of green chemistry research.
Optimization of Reaction Conditions and Process Scalability Studies
The efficient synthesis of N²-Ethylbutane-2,3-diamine on a larger scale necessitates a thorough optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. While specific studies exclusively detailing the process scalability for N²-Ethylbutane-2,3-diamine are not extensively documented in publicly available literature, general principles of reaction optimization for similar amine syntheses, such as reductive amination and N-alkylation, provide a robust framework for its potential large-scale production.
The primary synthetic routes to N²-Ethylbutane-2,3-diamine likely involve either the reductive amination of 2,3-butanedione with ethylamine or the direct N-alkylation of 2,3-butanediamine with an ethylating agent. The optimization of these processes would involve a systematic investigation of various reaction parameters.
Reductive Amination Route:
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is a probable pathway for the synthesis of N²-Ethylbutane-2,3-diamine. d-nb.infomasterorganicchemistry.com This two-step, one-pot reaction typically involves the initial formation of an imine or enamine intermediate from the reaction of 2,3-butanedione with ethylamine, followed by its reduction to the target diamine. masterorganicchemistry.com
Key parameters for optimization in this route include:
Reducing Agent: The choice of reducing agent is critical. Common reagents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com While NaBH₄ is a powerful reducing agent, it can also reduce the starting ketone, leading to side products. NaBH₃CN and NaBH(OAc)₃ are generally milder and more selective for the iminium ion intermediate, which is advantageous for optimizing the yield of the desired diamine. masterorganicchemistry.com
Solvent: The reaction solvent can significantly influence the reaction rate and selectivity. Protic solvents like methanol (B129727) or ethanol are often used as they can facilitate both the imine formation and the reduction step. Aprotic solvents may also be employed depending on the specific reducing agent and reaction conditions.
Temperature: The reaction temperature affects the rate of both imine formation and reduction. An optimal temperature must be determined to ensure a reasonable reaction time while minimizing the formation of byproducts.
pH: The pH of the reaction mixture is crucial for imine formation, which is typically favored under slightly acidic conditions. However, the stability of the reducing agent and the potential for side reactions must also be considered.
Stoichiometry of Reactants: The molar ratio of 2,3-butanedione to ethylamine and the reducing agent needs to be carefully controlled to maximize the conversion to the desired mono-ethylated product and minimize the formation of di-ethylated or other byproducts.
A hypothetical optimization study for the reductive amination synthesis of N²-Ethylbutane-2,3-diamine could involve varying these parameters to identify the optimal conditions, as illustrated in the following data table.
Table 1: Hypothetical Optimization of Reductive Amination for N²-Ethylbutane-2,3-diamine Synthesis
| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaBH₄ (1.5) | Methanol | 25 | 24 | 45 |
| 2 | NaBH₃CN (1.5) | Methanol | 25 | 24 | 65 |
| 3 | NaBH(OAc)₃ (1.5) | Dichloromethane | 25 | 18 | 75 |
| 4 | NaBH(OAc)₃ (1.5) | Dichloromethane | 40 | 12 | 82 |
| 5 | NaBH(OAc)₃ (1.2) | Dichloromethane | 40 | 12 | 78 |
This table is for illustrative purposes and based on general principles of reductive amination, not on specific experimental data for N²-Ethylbutane-2,3-diamine.
N-Alkylation Route:
Direct alkylation of a primary amine is another fundamental method for preparing secondary amines. google.com In the context of N²-Ethylbutane-2,3-diamine synthesis, this would involve the reaction of 2,3-butanediamine with an ethylating agent, such as ethyl iodide or ethyl bromide.
Key parameters for optimization in this route include:
Ethylating Agent: The reactivity of the ethyl halide (I > Br > Cl) will influence the reaction rate.
Base: A base is typically required to neutralize the hydrohalic acid byproduct. The choice of base (e.g., potassium carbonate, triethylamine) and its stoichiometry are important for driving the reaction to completion.
Solvent: Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide are often suitable for this type of reaction.
Temperature: Higher temperatures generally favor faster reaction rates, but can also lead to over-alkylation, resulting in the formation of N,N'-diethylbutane-2,3-diamine and other impurities.
Stoichiometry: Precise control over the molar ratio of 2,3-butanediamine to the ethylating agent is crucial to achieve selective mono-alkylation.
Process Scalability Studies:
Scaling up the synthesis of N²-Ethylbutane-2,3-diamine from the laboratory to an industrial scale introduces several challenges that need to be addressed through detailed process scalability studies. thechemicalengineer.com These studies would focus on:
Heat Transfer: Both reductive amination and N-alkylation reactions can be exothermic. Effective heat management is critical on a larger scale to maintain the optimal reaction temperature and prevent runaway reactions. scale-up.com
Mass Transfer: In heterogeneous reactions, such as those involving a solid-supported catalyst or a solid base, ensuring efficient mixing and mass transfer becomes more challenging in large reactors. thechemicalengineer.com
Work-up and Purification: The isolation and purification of the final product need to be scalable. This may involve moving from laboratory techniques like column chromatography to industrial methods such as distillation or crystallization.
Cost Analysis: A thorough economic evaluation of the entire process, including the cost of raw materials, energy consumption, and waste disposal, is essential for a commercially viable process.
A techno-economic analysis would compare the different synthetic routes, taking into account factors like raw material costs, reaction efficiency, and the complexity of the purification process to determine the most economically viable path for large-scale production.
Mechanistic Investigations of N2 Ethylbutane 2,3 Diamine Reactivity
Fundamental Studies of Amine Basicity and Nucleophilicity in Solution and Gas Phase
The basicity of an amine is a measure of its ability to accept a proton, while its nucleophilicity relates to its ability to donate its lone pair of electrons to an electrophilic center. pdx.edu For N2-ethylbutane-2,3-diamine, these properties are influenced by the electronic effects of the alkyl substituents and the potential for intramolecular interactions.
The presence of an ethyl group on one nitrogen atom and methyl groups on the butane (B89635) backbone increases the electron density on the nitrogen atoms through a positive inductive effect (+I), making them more basic than ammonia. quora.com Generally, in the gas phase, the basicity of amines increases with the degree of alkyl substitution. However, in aqueous solution, solvation effects become significant. For ethylamines, the order of basicity is typically secondary > primary > tertiary. tardigrade.in This is attributed to a balance between the electron-donating effects of the alkyl groups and the ability of the corresponding ammonium (B1175870) cations to be stabilized by hydrogen bonding with water molecules.
Given the structure of N2-ethylbutane-2,3-diamine, it possesses two basic centers. The pKa values for the conjugate acids of this diamine have not been experimentally reported. However, by analogy to the structurally similar N-ethylethane-1,2-diamine, which has pKa values of 7.63 and 10.56, we can anticipate a similar profile. chembk.comnih.gov The lower pKa would correspond to the protonation of the more sterically hindered or electronically less favored nitrogen, while the higher pKa would correspond to the protonation of the more basic nitrogen. The ethyl group on the N2 nitrogen would slightly increase its basicity compared to the primary N3 nitrogen.
The nucleophilicity of N2-ethylbutane-2,3-diamine is also a key aspect of its reactivity. Nucleophilicity generally correlates with basicity, but is more sensitive to steric hindrance. libretexts.org The primary amine (N3) is less sterically hindered than the secondary amine (N2) and would be expected to be the more reactive nucleophile in many cases, particularly when attacking a sterically demanding electrophile. However, the secondary amine, being more basic, could be a stronger nucleophile towards less hindered electrophiles. The choice of solvent also plays a crucial role, with polar aprotic solvents enhancing the nucleophilicity of anions by poorly solvating them, while polar protic solvents can decrease nucleophilicity through hydrogen bonding. libretexts.org
Table 1: Estimated Physicochemical Properties of N~2~-Ethylbutane-2,3-diamine and Related Amines
| Compound | Formula | pKa1 (estimated) | pKa2 (estimated) | Predicted Nucleophilicity Trend |
| N | C₆H₁₆N₂ | ~7.6 | ~10.6 | N3 > N2 (sterically controlled) |
| N-Ethylethane-1,2-diamine | C₄H₁₂N₂ | 7.63 chembk.comnih.gov | 10.56 chembk.comnih.gov | Primary > Secondary |
| Ethylenediamine (B42938) | C₂H₈N₂ | 7.56 | 10.71 | - |
| Diethylamine | C₄H₁₁N | 10.93 | - | - |
Exploration of Reaction Pathways Involving N2-Ethylbutane-2,3-diamine
Chiral vicinal diamines are valuable catalysts and building blocks in organic synthesis, participating in a range of reactions including aldol (B89426) and Mannich reactions. acs.orgacs.org The reactivity of N2-ethylbutane-2,3-diamine is expected to follow similar pathways, often involving the formation of key intermediates such as enamines or iminium ions.
In reactions with carbonyl compounds, N2-ethylbutane-2,3-diamine can form an enamine by reaction of the secondary amine (N2) with a ketone or aldehyde, or an imine from the primary amine (N3). These intermediates are crucial in many organocatalytic cycles. For instance, in an aldol reaction, the enamine acts as a nucleophile, attacking an aldehyde. acs.org
The transition states of these reactions are often stabilized and organized by non-covalent interactions, particularly hydrogen bonding. nih.gov For vicinal diamines, a cyclic transition state involving a nine-membered hydrogen-bonded ring has been proposed in aldol reactions. nih.gov In the case of N2-ethylbutane-2,3-diamine, the primary amine's N-H can act as a hydrogen bond donor to the electrophile, while the enamine formed from the secondary amine acts as the nucleophile. This dual activation mode is a common feature in bifunctional catalysis. rsc.org
Computational studies on similar chiral diamines have shown that the stereochemical outcome of the reaction is determined by the conformation of these cyclic transition states. acs.org The chair-boat and crown (chair-chair) conformations are often the lowest in energy and lead to the major and minor products, respectively. acs.org
Kinetic versus thermodynamic control can be an important consideration. For example, in the deprotonation of an unsymmetrical ketone to form an enamine, a strong, bulky base at low temperature will favor the formation of the kinetic enolate (less substituted), while a smaller, stronger base at higher temperatures will favor the thermodynamic enolate (more substituted). masterorganicchemistry.com While N2-ethylbutane-2,3-diamine itself is the catalyst and not the base in this scenario, the principles of kinetic and thermodynamic control apply to the reactions it catalyzes.
The thermodynamics of these reactions are governed by the relative stabilities of reactants, intermediates, and products. The formation of stable hydrogen-bonded transition states can lower the activation energy, thereby increasing the reaction rate. wwu.edu
Table 2: Hypothetical Kinetic and Thermodynamic Data for the Aldol Reaction Catalyzed by this compound
| Reaction Step | ΔG‡ (kcal/mol) (hypothetical) | ΔH (kcal/mol) (hypothetical) | ΔS (cal/mol·K) (hypothetical) |
| Enamine Formation | 15-20 | 5-10 | -30 to -40 |
| C-C Bond Formation (Major Diastereomer) | 10-15 | 2-5 | -25 to -35 |
| C-C Bond Formation (Minor Diastereomer) | 12-17 | 3-6 | -30 to -40 |
Note: These values are illustrative and based on general principles of organocatalysis.
Stereochemical Outcomes and Chiral Induction Mechanisms
A primary application of chiral vicinal diamines like N2-ethylbutane-2,3-diamine is in asymmetric catalysis, where they are used to control the stereochemical outcome of a reaction. rsc.org The chirality of the diamine is transferred to the product through a process of chiral induction.
The mechanism of chiral induction often relies on the formation of well-defined, rigid transition states where the chiral catalyst dictates the facial selectivity of the attack of the nucleophile on the electrophile. rsc.org As mentioned, the formation of a nine-membered cyclic transition state, stabilized by hydrogen bonding, is a common model for explaining the stereoselectivity in aldol reactions catalyzed by vicinal diamines. nih.gov
The substituents on the chiral backbone and on the nitrogen atoms of N2-ethylbutane-2,3-diamine will influence the conformation of this transition state. The ethyl group on N2 and the methyl groups at C2 and C3 will create a specific chiral environment. The steric bulk of these groups will direct the incoming electrophile to approach from the less hindered face of the enamine, leading to the preferential formation of one enantiomer or diastereomer. The synergistic effect of multiple chiral elements can lead to high levels of stereoselectivity. scholaris.ca
Role of Hydrogen Bonding and Non-Covalent Interactions in Reaction Control
Hydrogen bonding is a critical element in the reactivity and catalytic activity of N2-ethylbutane-2,3-diamine. scholaris.ca The presence of both a hydrogen bond donor (the primary amine) and a hydrogen bond acceptor (the secondary amine) within the same molecule allows for the formation of intramolecular and intermolecular hydrogen bonds.
In catalytic cycles, the primary amine can act as a Brønsted acid to activate an electrophile, such as an aldehyde, by hydrogen bonding to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon. Simultaneously, the enamine formed from the secondary amine acts as the nucleophile. This bifunctional activation is a powerful strategy in organocatalysis. rsc.org
Coordination Chemistry of N2 Ethylbutane 2,3 Diamine As a Ligand
Ligand Design Principles for Chiral Diamines in Metal Complexation
The design of chiral diamine ligands is a cornerstone of asymmetric catalysis, aiming to create a specific chiral environment around a metal center. oup.com This controlled environment can direct the stereochemical outcome of a catalyzed reaction. oup.com The effectiveness of a chiral diamine ligand like N2-Ethylbutane-2,3-diamine in metal complexation is governed by a combination of steric and electronic factors.
The introduction of an ethyl group on one of the nitrogen atoms of the butane-2,3-diamine (B3053815) backbone significantly alters its coordination properties compared to the parent diamine. This N-alkylation introduces steric bulk, which can influence the coordination geometry of the resulting metal complex and create specific pockets or channels that favor the binding of one enantiomer of a substrate over another. nih.govrsc.org The steric hindrance can also affect the number of ligands that can coordinate to the metal center.
Electronically, the ethyl group is an electron-donating group. This increases the electron density on the substituted nitrogen atom, potentially enhancing its basicity and its ability to donate electron density to the metal center. acs.org This modification of the ligand's electronic properties can influence the stability of the metal-ligand bond and the redox potential of the metal center. acs.org The interplay between these steric and electronic effects is crucial in tailoring the reactivity and selectivity of the resulting metal complexes. oup.com
Synthesis and Structural Characterization of Metal Complexes with N2-Ethylbutane-2,3-diamine
The synthesis of metal complexes with N2-Ethylbutane-2,3-diamine typically involves the reaction of a metal salt with the diamine ligand in a suitable solvent. umich.edu The choice of metal precursor, solvent, and reaction conditions can influence the stoichiometry and geometry of the final complex. For instance, the synthesis of platinum(II) and palladium(II) complexes with N,N-diethylethylenediamine, a related N-alkylated diamine, has been achieved by reacting the corresponding potassium tetrachlorometallate salt with the diamine in an aqueous solution. nih.gov Similar synthetic strategies can be applied for the preparation of N2-Ethylbutane-2,3-diamine complexes.
Chelation Modes and Coordination Geometries
N2-Ethylbutane-2,3-diamine typically acts as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered ring. The presence of the N-ethyl group can lead to distinct coordination environments around the metal. In a study of a trans-rhenium(V) dioxo complex with N-ethylethylenediamine (Eten), it was observed that the Re-N bond to the ethyl-functionalized nitrogen was longer than the Re-N bond to the unsubstituted nitrogen. academie-sciences.fr This lengthening was attributed to the steric bulk of the ethyl group. academie-sciences.fr
The coordination geometry adopted by the metal center is influenced by both the metal ion's preference and the steric constraints imposed by the ligand. Common geometries for metal complexes with diamine ligands include square planar, tetrahedral, and octahedral. journalijar.comnih.gov For example, nickel(II) complexes with N,N'-2-methylbutane-2,3-diyl-bis(salicylaldimine), a Schiff base derived from a related diamine, exhibit a roughly square planar geometry. journalijar.com In octahedral complexes, two N2-Ethylbutane-2,3-diamine ligands can coordinate to the metal center, with the remaining coordination sites occupied by other ligands.
Table 1: Comparison of Metal-Nitrogen Bond Lengths in Related N-Alkylated Diamine Complexes
| Complex | Metal-N (unfunctionalized) Bond Length (Å) | Metal-N (functionalized) Bond Length (Å) | Reference |
| trans-[ReO2(Eten)2]+ | 2.162(4) | 2.191(4) | academie-sciences.fr |
Eten = N-ethylethylenediamine
Supramolecular Assembly and Host-Guest Interactions
The N-H groups of the coordinated N2-Ethylbutane-2,3-diamine ligand can participate in hydrogen bonding interactions with counter-ions or solvent molecules, leading to the formation of extended supramolecular assemblies in the solid state. nih.gov These non-covalent interactions play a crucial role in the crystal packing of the metal complexes. nih.gov For instance, in the crystal structure of trans-[ReO2(Eten)2]CF3SO3·LiCF3SO3, hydrogen bonds are observed between the amine protons and the triflate anions. academie-sciences.fr
The chiral nature of N2-Ethylbutane-2,3-diamine and the specific steric environment created by the ethyl group can also lead to host-guest interactions. The chiral pockets within the metal complex can selectively bind small molecules, a principle that is fundamental to chiral recognition and separation processes.
Electronic Structure and Bonding Analysis in N2-Ethylbutane-2,3-diamine Metal Complexes
The electronic structure and the nature of the metal-ligand bond in complexes of N2-Ethylbutane-2,3-diamine can be elucidated using a combination of experimental techniques and theoretical calculations. Molecular orbital theory provides a framework for understanding the bonding in transition metal complexes, considering the overlap of metal and ligand orbitals. dalalinstitute.com
The N-ethyl group, being electron-donating, increases the energy of the nitrogen lone pair orbitals, which can lead to a stronger sigma-donation to the metal center. This enhanced donation can stabilize the metal complex. Theoretical methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure, bond energies, and orbital contributions to the metal-ligand bonding. researchgate.net Natural Bond Orbital (NBO) analysis, a computational tool, can provide further insights into the donor-acceptor interactions between the ligand and the metal. researchgate.net
Ligand Field Theory and Spectroscopic Probes of Complex Formation
Ligand Field Theory (LFT) is an extension of crystal field theory and molecular orbital theory that describes the electronic structure of coordination compounds. wikipedia.orglibretexts.org The interaction between the N2-Ethylbutane-2,3-diamine ligand and the metal d-orbitals leads to a splitting of these orbitals into different energy levels. libretexts.org The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligand and the metal ion.
UV-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions in metal complexes. ethz.ch The absorption of light in the UV-Vis region corresponds to the excitation of electrons between the split d-orbitals (d-d transitions) or between metal and ligand orbitals (charge-transfer transitions). libretexts.orglibretexts.org The position and intensity of these absorption bands provide information about the coordination environment and the strength of the ligand field. For instance, the formation of a complex between a metal ion and N2-Ethylbutane-2,3-diamine can be monitored by the appearance of new absorption bands in the UV-Vis spectrum. researchgate.net
Circular Dichroism (CD) spectroscopy is particularly valuable for studying chiral complexes. nih.gov Since N2-Ethylbutane-2,3-diamine is a chiral ligand, its metal complexes are also chiral and will exhibit a CD spectrum. oup.comnih.gov The CD spectrum arises from the differential absorption of left and right circularly polarized light and provides information about the stereochemistry of the complex, including the conformation of the chelate ring and the absolute configuration of the metal center. oup.compublish.csiro.au
Table 2: Typical Spectroscopic Data for Related Diamine Complexes
| Complex Type | Spectroscopic Technique | Typical Observation | Reference |
| trans-Dichlorocobalt(III) with chiral 1,2-diamines | Circular Dichroism | Characteristic Cotton effects in the d-d transition region. | oup.com |
| Iron(II) with chiral primary amines | Circular Dichroism | Cotton effects in the visible region upon complex formation. | nih.gov |
| Copper(II) with N,N'-polymethylene-bis(salicyldiminato) | UV-Visible Spectroscopy | Absorption bands corresponding to d-d transitions. | journalijar.com |
Thermodynamic and Kinetic Stability Studies of Chelates
The thermodynamic stability of a metal complex refers to the extent to which the complex will form under equilibrium conditions. It is quantified by the formation constant (K_f) or the stability constant (β). The chelate effect, which is the enhanced stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands, is a key factor in the stability of N2-Ethylbutane-2,3-diamine complexes. ubc.ca The stability of these complexes is influenced by factors such as the basicity of the nitrogen atoms and the steric hindrance from the ethyl group. researchgate.net Studies on silver(I) complexes with various diamines have shown that both the basicity of the ligands and steric factors play a significant role in determining the stability of the resulting complexes. researchgate.net
Kinetic stability, on the other hand, refers to the rate at which a complex undergoes ligand substitution reactions. Complexes are classified as either labile (fast substitution) or inert (slow substitution). libretexts.org The kinetic lability of N2-Ethylbutane-2,3-diamine complexes is influenced by the metal ion, its d-electron configuration, and the steric bulk of the ligand. libretexts.org For example, the steric hindrance caused by the N-ethyl group might slow down the rate of ligand exchange. rsc.org The thermal stability of bis(μ-oxo)dicopper(III) complexes has been shown to be significantly affected by the steric properties of the N-alkyl substituents on the diamine ligands. nih.gov
Table 3: Factors Influencing Stability of N-Alkylated Diamine Complexes
| Factor | Influence on Thermodynamic Stability | Influence on Kinetic Stability |
| Increased Basicity of N-donor | Generally increases stability | Can have varied effects |
| Steric Hindrance | Can decrease stability due to strain | Generally decreases lability (increases inertness) |
| Chelate Ring Size | Five-membered rings are generally very stable | Can influence the mechanism and rate of substitution |
Catalytic Applications of N2 Ethylbutane 2,3 Diamine in Advanced Organic Transformations
N²-Ethylbutane-2,3-diamine as a Chiral Ligand in Asymmetric Catalysis
N²-Ethylbutane-2,3-diamine possesses the key structural features of a successful chiral ligand: a C₂-symmetric backbone and two nitrogen atoms capable of coordinating to a metal center. This chelation creates a stable, chiral environment around the metal, which is essential for inducing enantioselectivity in a catalytic reaction. The ethyl group on one of the nitrogen atoms introduces a degree of electronic and steric asymmetry compared to its parent compound, 2,3-butanediamine, which could be exploited to fine-tune reactivity and selectivity.
Enantioselective Hydrogenation Reactions
One of the most significant applications for chiral diamine ligands is in transition metal-catalyzed asymmetric hydrogenation. Ruthenium (II) complexes featuring a chiral diamine and a diphosphine ligand, such as BINAP, are highly effective catalysts for the enantioselective hydrogenation of prochiral ketones and other unsaturated compounds. nih.govresearchgate.net By analogy, a complex of N²-Ethylbutane-2,3-diamine with a metal like ruthenium or rhodium would be expected to catalyze such transformations.
The general mechanism for these reactions often involves a bifunctional process where the metal center activates the hydrogen molecule, and one of the amine protons from the diamine ligand participates in the hydrogen transfer to the substrate. The stereochemical outcome is dictated by the chiral environment created by the diamine ligand, which forces the substrate to adopt a specific orientation upon coordination. The substitution on the nitrogen atoms can significantly influence stereoselectivity. For instance, studies on related diamines have shown that N-methylation can invert the stereoselectivity of the catalyst. oup.com The presence of an N-ethyl group in N²-Ethylbutane-2,3-diamine would similarly be expected to modulate the catalyst's performance.
Table 1: Representative Enantioselective Hydrogenation of Ketones using Ru-Diamine/Diphosphine Catalysts This table presents data for catalysts analogous to those that could be formed with N²-Ethylbutane-2,3-diamine, illustrating typical performance.
| Substrate | Chiral Diamine Ligand | Diphosphine Ligand | Product | Enantiomeric Excess (ee) | Reference |
| Acetophenone | (S,S)-DPEN | (S)-TolBINAP | (R)-1-Phenylethanol | 82% | nih.gov |
| 2,4,4-Trimethyl-2-cyclohexenone | (S,S)-DPEN | (R)-BINAP | (1R,6S)-2,4,4-Trimethyl-2-cyclohexenol | 95% | |
| Benzoin methyl ether | (R,R)-DMDPEN | (S)-TolBINAP | (1R,2S)-2-Methoxy-1,2-diphenylethanol | 98% | nih.gov |
| DMDPEN = N,N'-Dimethyl-1,2-diphenylethylene-1,2-diamine |
Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formations
Chiral diamines are instrumental in a wide array of stereoselective C-C and C-heteroatom bond-forming reactions. These transformations are fundamental to synthetic organic chemistry for building molecular complexity. googleapis.com Ligands similar to N²-Ethylbutane-2,3-diamine have been successfully employed in reactions such as asymmetric additions to imines and photoinduced copper-catalyzed amidations. oup.comacs.org
In these reactions, the diamine ligand, in complex with a metal (e.g., copper, palladium, rhodium), forms a chiral catalyst that activates the electrophile or nucleophile and controls the facial selectivity of the attack. For example, in the asymmetric addition of organoboron reagents to imines, a chiral diamine can lead to the formation of enantioenriched sulfonamides with excellent yields and stereoselectivity. oup.com The steric and electronic properties of the N-substituent on the diamine are crucial for achieving high enantiomeric excess. oup.com Therefore, it is plausible that N²-Ethylbutane-2,3-diamine could serve as an effective ligand in similar transformations, including Mannich-type reactions, allylic substitutions, and aldol (B89426) reactions. wikipedia.orgacs.orggoogle.com
Table 2: Examples of Asymmetric Bond Formation Catalyzed by Chiral Diamine Systems This table showcases the versatility of chiral diamine ligands in reactions where N²-Ethylbutane-2,3-diamine could potentially be applied.
| Reaction Type | Metal/Catalyst System | Chiral Diamine Ligand | Product Type | Enantiomeric Excess (ee) | Reference |
| Addition to Imines | Cu(OAc)₂ | Chiral N-H Diamine (L3) | Chiral Sulfonamides | >99% | oup.com |
| N-Alkylation | Photoinduced Cu Catalyst | Chiral Diamine | Secondary Amides | 93% | acs.org |
| Conjugate Addition | Rh(acac)(C₂H₄)₂ | Monodentate Phosphoramidite | Chiral Ketones | up to 88% |
Stereoselective Polymerization Processes
The control of stereochemistry in polymerization is critical as it dictates the physical and material properties of the resulting polymer. Chiral catalysts are employed in the stereoselective polymerization of monomers like lactides and epoxides to produce polymers with specific tacticity (e.g., isotactic or syndiotactic). emich.eduscirp.org
Salen-type ligands, which are Schiff bases often derived from chiral diamines, have been used with metals like aluminum to catalyze the ring-opening polymerization (ROP) of racemic lactide, yielding highly isotactic polylactide. scirp.org The stereoselectivity in these systems can arise from a chain-end control mechanism, where the stereochemistry of the last monomer unit added influences the selection of the next. scirp.org A chiral ligand like N²-Ethylbutane-2,3-diamine, or a Schiff base derived from it, could be used to create a chiral metal complex for such polymerizations. The catalyst's chiral pocket would preferentially bind one enantiomer of the racemic monomer, leading to a stereoregular polymer. Recent advances have also demonstrated the stereoselective cationic polymerization of vinyl monomers using chiral Lewis acid catalysts, expanding the potential scope for chiral diamine-based systems. researchgate.net
Mechanistic Aspects of N²-Ethylbutane-2,3-diamine Mediated Catalysis
Understanding the mechanism by which a catalyst operates is fundamental to improving its performance. For metal complexes of N²-Ethylbutane-2,3-diamine, this involves studying the catalyst's structure, the catalytic cycle, and the factors that govern its efficiency.
Catalyst Design and Optimization for Selectivity and Activity
The design of an effective catalyst is a multi-parameter optimization problem. For a catalyst based on N²-Ethylbutane-2,3-diamine, key variables would include the choice of metal, the other ligands in the coordination sphere (e.g., phosphines), and the reaction conditions (solvent, temperature, pressure). The structure of the diamine itself is a critical design element. acs.org
The butane (B89635) backbone provides a specific chelation angle and conformational flexibility. The methyl groups on the backbone and the ethyl group on the nitrogen atom create a unique steric environment. This steric hindrance is not merely an impediment; it is a tool to control substrate approach and enforce a specific transition state geometry, thereby enhancing enantioselectivity. nih.gov The electronic properties of the ligand, influenced by the electron-donating nature of the alkyl groups, affect the reactivity of the metal center. Optimization often involves synthesizing a library of related ligands with varied substituents to systematically probe these steric and electronic effects and identify the most effective catalyst for a given transformation.
Elucidation of Catalytic Cycles and Turnover Frequencies
The catalytic cycle describes the sequence of elementary steps through which a catalyst facilitates a reaction and is regenerated. For a hydrogenation reaction catalyzed by a hypothetical Ru-(N²-Ethylbutane-2,3-diamine)(diphosphine) complex, the cycle would likely involve:
Activation of the precatalyst to form an active Ru-hydride species.
Coordination of the substrate (e.g., a ketone) to the metal center.
Insertion of the ketone into the Ru-H bond, often via a six-membered pericyclic transition state involving a proton from the ligand's N-H group (bifunctional catalysis).
Release of the chiral alcohol product.
Regeneration of the Ru-hydride catalyst by reaction with H₂. nih.gov
The efficiency of a catalyst is quantified by its Turnover Number (TON) and Turnover Frequency (TOF). The TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while the TOF is the TON per unit of time, indicating the reaction rate. A high TON and TOF are desirable for practical applications, as they signify a more productive and efficient catalyst. The elucidation of the catalytic cycle and the measurement of these parameters are crucial for rational catalyst improvement and scale-up for industrial processes.
Table 3: Key Definitions in Catalysis
| Term | Definition | Significance |
| Turnover Number (TON) | The total number of moles of substrate that a mole of catalyst can convert before becoming inactivated. | Measures the overall productivity and lifetime of the catalyst. |
| Turnover Frequency (TOF) | The turnover number per unit time (s⁻¹ or h⁻¹). | Measures the intrinsic rate or speed of the catalyst. |
| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance, expressed as the absolute difference between the mole fractions of the two enantiomers. | Indicates the degree of stereoselectivity achieved by the chiral catalyst. |
Development of Heterogenized and Recyclable Catalytic Systems
The development of heterogenized and recyclable catalytic systems is a cornerstone of sustainable chemistry, aiming to simplify catalyst-product separation, enhance catalyst stability, and enable continuous flow processes. This approach involves the immobilization of a homogeneous catalyst onto an insoluble solid support, thereby conferring the advantages of heterogeneous catalysis, such as ease of recovery and reuse, to well-defined molecular catalysts.
For chiral catalysts derived from ligands like N²-Ethylbutane-2,3-diamine, heterogenization is a critical step toward their practical application in large-scale industrial synthesis. The primary strategies for the immobilization of such catalysts typically involve:
Covalent Attachment: This method involves the formation of a strong, covalent bond between the catalyst or its ligand and a solid support. The support material is often functionalized with reactive groups that can form a linkage with a corresponding functional group on the diamine ligand. Common supports include polymers (e.g., polystyrene), silica, and magnetic nanoparticles. The key challenge lies in designing a synthetic route that does not compromise the catalytic activity and stereoselectivity of the complex.
Non-Covalent Immobilization: This approach relies on weaker interactions such as hydrogen bonding, ionic interactions, or physisorption to attach the catalyst to the support. While generally simpler to implement, this method can be prone to catalyst leaching, where the active species detaches from the support and contaminates the product stream, leading to a loss of catalytic activity over successive cycles.
Entrapment or Encapsulation: In this strategy, the catalyst is physically trapped within the pores of a support material, such as a metal-organic framework (MOF) or a mesoporous silica. This method can effectively prevent leaching, but diffusion limitations of substrates and products can sometimes affect the reaction rate.
Despite the established principles of catalyst heterogenization, a thorough review of the scientific literature and patent databases reveals a significant gap in the application of these techniques specifically to catalysts derived from N²-Ethylbutane-2,3-diamine. Currently, there is no publicly available research data, detailed experimental findings, or performance data in the form of tables that describe the successful development and application of heterogenized and recyclable catalytic systems based on this particular chiral diamine.
While studies on structurally related chiral diamines, such as derivatives of ethylenediamine (B42938) and other C₂-symmetric diamines, have demonstrated the feasibility of creating robust and recyclable catalysts for a variety of asymmetric transformations, this specific area of research for N²-Ethylbutane-2,3-diamine remains unexplored. The absence of such data precludes a detailed discussion of specific support materials, linkage chemistries, catalyst loading, leaching studies, and recyclability performance for catalytic systems involving N²-Ethylbutane-2,3-diamine.
Future research in this area would be invaluable. It would likely focus on the functionalization of the N²-Ethylbutane-2,3-diamine ligand to introduce a tether for covalent attachment to various solid supports. Subsequent studies would need to meticulously evaluate the performance of these new heterogenized catalysts in key organic transformations, with a strong emphasis on quantifying their reusability and the integrity of the immobilized catalytic species over multiple reaction cycles. The generation of such data would be essential to unlock the full potential of N²-Ethylbutane-2,3-diamine in practical, cost-effective, and environmentally benign chemical synthesis.
Theoretical and Computational Studies of N2 Ethylbutane 2,3 Diamine and Its Complexes
Quantum Chemical Calculations for Conformational Analysis and Stereoisomerism
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like N²-Ethylbutane-2,3-diamine, which possesses multiple chiral centers and conformational flexibility. These methods model the electronic structure of the molecule to predict its geometry, stability, and various other properties from first principles.
Density Functional Theory (DFT) and ab initio methods are powerful tools for exploring the potential energy surface of a molecule. For N²-Ethylbutane-2,3-diamine, these calculations would be crucial for identifying the stable conformers and understanding the energy differences between its stereoisomers ((2R,3R), (2S,3S), and the meso forms).
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on solving the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. nih.govaps.org DFT, on the other hand, uses the electron density to calculate the energy, providing a favorable balance between accuracy and computational expense, making it a popular choice for studying molecules of this size. nih.gov
A typical conformational analysis would involve:
Rotational Scans: Systematically rotating the molecule around its key single bonds (C-C and C-N) to map the potential energy surface.
Geometry Optimization: Starting from various initial geometries, the calculations find the lowest energy structure for each conformer.
Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy, which determines the relative populations of conformers at a given temperature.
For a chiral diamine, these calculations can provide the relative energies of different stereoisomers and their preferred conformations, which is critical for understanding their interaction with other chiral molecules. For example, a DFT study on a d-form serine-alanine dipeptide successfully identified 87 stable conformers from a possible 243, revealing that the most stable conformer adopts a β-turn structure stabilized by intramolecular hydrogen bonds. nih.gov
Table 1: Illustrative Relative Energies of Chiral Diamine Conformers (Hypothetical Data for N²-Ethylbutane-2,3-diamine based on similar studies)
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
| Gauche-1 | 65° | 0.00 | 65.2 |
| Gauche-2 | -70° | 0.25 | 28.5 |
| Anti | 175° | 1.10 | 6.3 |
This table illustrates the kind of data that would be generated from DFT calculations, showing the relative stability and expected population of different spatial arrangements of the diamine backbone.
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for identifying and characterizing molecules. DFT methods are widely used to compute NMR, IR, and Vibrational Circular Dichroism (VCD) spectra. nih.govnih.govnih.gov
NMR Spectroscopy: By calculating the magnetic shielding tensors of each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov This is particularly useful for distinguishing between stereoisomers, as different spatial arrangements of atoms lead to distinct chemical shifts. For paramagnetic complexes, DFT can also predict the shifts influenced by unpaired electrons. nih.govresearchgate.net Recent advancements even integrate DFT calculations with machine learning models to achieve higher accuracy in predicting NMR spectra. nih.govnyu.edu
Vibrational Spectroscopy (IR and VCD): Frequency calculations not only provide thermodynamic data but also predict the vibrational frequencies and intensities of IR spectra. For chiral molecules like N²-Ethylbutane-2,3-diamine, VCD spectroscopy is a powerful technique. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. DFT calculations can accurately predict VCD spectra, allowing for the unambiguous determination of the absolute configuration of a chiral molecule by comparing the calculated spectrum with the experimental one. nih.gov A study on (-)-S-anabasine demonstrated that DFT calculations could accurately reproduce the experimental IR and VCD spectra, confirming a 2:1 conformational ratio in solution. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Ligand Flexibility
While quantum mechanics provides a detailed picture of isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological macromolecule. MD simulations model the movement of atoms over time based on a force field, which is a set of empirical energy functions. nih.gov
For N²-Ethylbutane-2,3-diamine, MD simulations would reveal:
Solvent Effects: How the presence of a solvent, like water, affects the conformational preferences of the diamine. The solvent can stabilize certain conformers through hydrogen bonding and other intermolecular interactions.
Ligand Flexibility: In the context of a metal complex, MD simulations show how the ligand flexes and adapts its conformation. This is crucial for understanding the accessibility of the metal center for catalysis.
Hydration Structure: MD can detail the arrangement of solvent molecules around the solute, providing insights into hydrophilic and hydrophobic interactions. A study on ethylenediamine (B42938) in aqueous solution, for example, used MD to analyze the local hydration structure and hydrogen-bonding patterns at various concentrations. illinois.educhemrxiv.orgacs.org
Computational Design of Novel Derivatives and Catalytic Systems
Computational chemistry is a key tool in the rational design of new catalysts. illinois.edunih.govnih.gov By understanding the structure-activity relationships, new ligands and catalysts can be designed and screened in silico before their synthesis, saving significant time and resources.
For N²-Ethylbutane-2,3-diamine, this would involve:
Derivative Library Generation: Creating a virtual library of derivatives by modifying the ethyl group or the substituents on the diamine backbone.
High-Throughput Screening: Using computational methods to predict the properties of these derivatives, such as their binding affinity to a metal center or the energy barrier of a key catalytic step.
Mechanism-Based Design: For a proposed catalytic reaction, DFT can be used to calculate the energies of intermediates and transition states for different catalysts. This helps in identifying the rate-limiting step and modifying the catalyst to lower its energy barrier. nih.gov
This approach has been successfully used to develop catalysts for a wide range of reactions, with diamine ligands being particularly important in copper-catalyzed cross-coupling reactions. nih.govresearchgate.net
Analysis of Electronic Properties and Reactivity Descriptors
The electronic properties of a ligand are paramount in determining the reactivity of its metal complexes. DFT calculations can provide a wealth of information about the electronic structure through various descriptors. researchgate.netnih.govresearchgate.net
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. This can quantify the electron-donating ability of the nitrogen atoms in N²-Ethylbutane-2,3-diamine.
Reactivity Descriptors: Concepts from conceptual DFT, such as chemical potential, hardness, and the Fukui function, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack.
Table 2: Illustrative Electronic Property Descriptors (Hypothetical Data for N²-Ethylbutane-2,3-diamine)
| Property | Value | Interpretation |
| HOMO Energy | -6.2 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | 1.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability. |
| NBO Charge on N² | -0.85 e | Quantifies the partial charge on the ethyl-substituted nitrogen atom. |
| NBO Charge on N³ | -0.92 e | Quantifies the partial charge on the unsubstituted nitrogen atom. |
This table provides examples of electronic descriptors that would be calculated to understand the reactivity of the molecule.
Protein-Ligand Interactions and Biomimetic Catalysis Simulations
If N²-Ethylbutane-2,3-diamine or its metal complexes are considered for biological applications or as biomimetic catalysts, computational methods can be used to simulate their interactions with proteins or other biological molecules. chemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor, such as the active site of an enzyme. nih.govscispace.com Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions (hydrogen bonds, van der Waals forces). For flexible ligands like N²-Ethylbutane-2,3-diamine, flexible docking protocols that allow for conformational changes in both the ligand and the protein side chains are employed. nih.gov
Biomimetic Catalysis Simulations: Many enzymes utilize metal ions in their active sites. Metal complexes of N²-Ethylbutane-2,3-diamine could be designed to mimic the function of these metalloenzymes. researchgate.net Computational studies, often combining quantum mechanics and molecular mechanics (QM/MM), can be used to model the reaction mechanism within the enzyme's active site or a synthetic mimic. This approach has been used to study chiral diamine catalysts in asymmetric reactions, sometimes performed in water to better mimic biological conditions. chemrxiv.orgchemrxiv.orgresearchgate.net These simulations provide insights into how the ligand and its environment control the stereoselectivity and efficiency of the catalytic process.
Advanced Analytical Methodologies for Studying N2 Ethylbutane 2,3 Diamine in Research
High-Resolution NMR Spectroscopy for Stereochemical Assignment and Mechanistic Pathways
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of N2-Ethylbutane-2,3-diamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful for determining the relative stereochemistry of the two chiral centers in the butane-2,3-diamine (B3053815) backbone. By observing through-space correlations between protons, it is possible to distinguish between the (R,R), (S,S), and (R,S) diastereomers.
| ¹H NMR Signal | Approximate Chemical Shift (ppm) | Multiplicity | Assignment |
| NH₂ | 1.0 - 3.0 | Broad Singlet | Amine Protons |
| CH-CH | 2.5 - 3.5 | Multiplet | Butane (B89635) Backbone Methine Protons |
| CH₂ (Ethyl) | 2.4 - 2.8 | Quartet | Methylene Protons of Ethyl Group |
| CH₃ (Butane) | 0.9 - 1.2 | Doublet | Methyl Protons on Butane Backbone |
| CH₃ (Ethyl) | 1.0 - 1.3 | Triplet | Methyl Protons of Ethyl Group |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Elucidation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in N2-Ethylbutane-2,3-diamine and probing the nature of its chemical bonds.
IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its bonds. The N-H stretching vibrations of the primary and secondary amine groups are typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups appear around 2850-3000 cm⁻¹. The N-H bending vibrations can be found in the 1590-1650 cm⁻¹ region.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. The C-C backbone vibrations are often more prominent in Raman spectra, offering a clearer picture of the carbon skeleton.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Technique |
| N-H Stretch | 3300 - 3500 | IR, Raman |
| C-H Stretch | 2850 - 3000 | IR, Raman |
| N-H Bend | 1590 - 1650 | IR |
| C-H Bend | 1350 - 1480 | IR |
| C-N Stretch | 1000 - 1250 | IR, Raman |
Chiroptical Techniques (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Conformational Studies
Chiroptical techniques are essential for characterizing the stereochemical properties of chiral molecules like N2-Ethylbutane-2,3-diamine. These methods rely on the differential interaction of left and right circularly polarized light with enantiomers.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light. For N2-Ethylbutane-2,3-diamine, CD spectra can be used to determine the absolute configuration of a given enantiomer by comparing the experimental spectrum to those predicted by theoretical calculations or to spectra of related compounds with known configurations. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the molecule's conformation.
Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. ORD curves can also be used to determine the enantiomeric purity of a sample. A pure enantiomer will exhibit a specific rotation at a given wavelength and temperature, while a racemic mixture will have a rotation of zero.
Advanced Mass Spectrometry for Complex Characterization and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For N2-Ethylbutane-2,3-diamine, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm its elemental composition.
Techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are soft ionization methods that are well-suited for analyzing diamines, as they typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the precise determination of the molecular weight.
Tandem mass spectrometry (MS/MS) can be used to gain structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. Furthermore, MS is an invaluable tool for monitoring the progress of reactions involving N2-Ethylbutane-2,3-diamine, allowing for the identification of intermediates and byproducts.
X-ray Crystallography for Solid-State Structure Determination of N2-Ethylbutane-2,3-diamine and its Metal Complexes
X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids at atomic resolution. If a suitable single crystal of N2-Ethylbutane-2,3-diamine or one of its salts can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles.
This technique is particularly crucial for unequivocally establishing the absolute stereochemistry of a chiral center. For N2-Ethylbutane-2,3-diamine, crystallographic analysis would definitively distinguish between the (R,R), (S,S), and meso diastereomers.
Furthermore, X-ray crystallography is instrumental in characterizing the coordination complexes formed between N2-Ethylbutane-2,3-diamine and metal ions. The resulting structures reveal the coordination geometry around the metal center and the conformation adopted by the diamine ligand upon binding.
| Crystallographic Parameter | Information Obtained |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise position of each atom in the unit cell. |
| Bond Lengths and Angles | Geometric details of the molecular structure. |
| Absolute Configuration | The three-dimensional arrangement of atoms in a chiral molecule. |
Chromatographic Separation Techniques for Resolution and Purity Assessment
Chromatographic techniques are essential for both the separation of stereoisomers of N2-Ethylbutane-2,3-diamine and for the assessment of its chemical and enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) is a key method for separating the enantiomers of N2-Ethylbutane-2,3-diamine. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP is critical and often involves derivatives of polysaccharides, proteins, or synthetic chiral polymers.
Gas Chromatography (GC) can also be used for purity assessment, particularly for volatile derivatives of the diamine. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of components in a mixture.
The purity of a sample of N2-Ethylbutane-2,3-diamine is typically determined by calculating the peak area percentage from the chromatogram. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in a chiral chromatogram.
Research on Derivatives and Analogs of N2 Ethylbutane 2,3 Diamine
Structure-Activity Relationship (SAR) Studies for Ligand Optimization
Structure-activity relationship (SAR) studies are fundamental to the rational design of ligands for specific applications in catalysis and materials science. For derivatives of N²-Ethylbutane-2,3-diamine, SAR studies typically investigate how systematic modifications of the ligand structure influence the performance of the resulting metal complexes, particularly in asymmetric catalysis.
The primary focus of these studies is to correlate specific structural features with catalytic activity and enantioselectivity. Key modifications often include:
Variation of the N-substituent: While the ethyl group at the N² position provides a baseline, researchers have explored the impact of altering this alkyl group to other functionalities. This includes varying the chain length, branching, and introducing aromatic or heteroaromatic moieties. The goal is to fine-tune the steric bulk and electronic environment around the metal center.
Substitution at the N³ position: The introduction of a second substituent on the other nitrogen atom allows for the creation of a library of N,N'-disubstituted butane-2,3-diamine (B3053815) ligands. The nature of this second substituent, whether it be a simple alkyl group, a bulky aryl group, or a functional group capable of secondary interactions, can have a profound effect on the catalyst's performance.
Modification of the butane (B89635) backbone: Although less common, alterations to the carbon backbone of the diamine, such as the introduction of phenyl groups, can significantly impact the conformational rigidity of the chelate ring formed upon coordination to a metal.
These SAR studies are often guided by computational modeling to predict the most promising ligand architectures before their synthesis and experimental evaluation. The findings from these studies are crucial for the development of highly efficient and selective catalysts for a wide range of chemical transformations.
Synthesis and Evaluation of Variously Substituted Butane-2,3-diamines
The synthesis of N²-Ethylbutane-2,3-diamine and its variously substituted analogs typically starts from commercially available butane-2,3-diamine. Standard N-alkylation procedures are commonly employed to introduce the ethyl group and other substituents. These methods often involve the reaction of the diamine with an appropriate alkyl halide or the use of reductive amination with an aldehyde or ketone.
For the synthesis of asymmetrically substituted N,N'-dialkylbutane-2,3-diamines, a multi-step approach is often necessary. This may involve the protection of one of the amino groups, followed by the alkylation of the unprotected amine, deprotection, and subsequent alkylation of the second amino group with a different substituent.
Once synthesized, these substituted diamines are evaluated for their performance as ligands in various catalytic reactions. A common application is in asymmetric transfer hydrogenation of ketones and imines, where the chiral diamine ligand, in combination with a metal precursor (often ruthenium or rhodium), forms a catalyst capable of inducing high enantioselectivity.
The evaluation process involves screening a library of these ligands under standardized reaction conditions to identify the optimal ligand for a particular substrate. The results are typically presented in tabular format, comparing the performance of different ligands in terms of conversion, yield, and enantiomeric excess (ee) of the product.
Table 1: Illustrative Data for the Evaluation of Substituted Butane-2,3-diamine Ligands in Asymmetric Transfer Hydrogenation
| Ligand (N²-R¹, N³-R²) | R¹ | R² | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Ethyl | H | 95 | 88 |
| 2 | Ethyl | Methyl | 98 | 92 |
| 3 | Ethyl | Isopropyl | 92 | 85 |
| 4 | Ethyl | Phenyl | 99 | 95 |
| 5 | Propyl | H | 94 | 86 |
Note: The data presented in this table is illustrative and intended to represent typical findings in such evaluation studies.
Exploration of Polyamine and Macrocyclic Derivatives
Building upon the N²-Ethylbutane-2,3-diamine scaffold, researchers have explored the synthesis of more complex polyamine and macrocyclic derivatives. These larger structures can encapsulate metal ions with higher stability and offer unique coordination environments.
Polyamine Derivatives: Linear polyamine derivatives can be synthesized by reacting N²-Ethylbutane-2,3-diamine with compounds containing two electrophilic centers, thereby extending the chain. These polyamines can act as polydentate ligands, capable of binding to a metal ion through multiple nitrogen donor atoms. The synthesis of such molecules requires careful control of stoichiometry to avoid polymerization.
Macrocyclic Derivatives: Macrocyclic ligands based on the N²-Ethylbutane-2,3-diamine unit are of particular interest due to the macrocyclic effect, which leads to the formation of highly stable metal complexes. The synthesis of these macrocycles often involves a template-directed approach, where a metal ion is used to organize the precursor molecules in the correct orientation for the final ring-closing step. High-dilution conditions are also frequently employed to favor intramolecular cyclization over intermolecular polymerization.
The general synthetic strategy involves the reaction of a di-functionalized N²-Ethylbutane-2,3-diamine derivative with a suitable linking molecule. The nature of the linker can be varied to control the size and flexibility of the resulting macrocycle.
Impact of Remote Substituents on Coordination and Catalytic Performance
The introduction of substituents at positions remote from the immediate coordination sphere of the metal ion can have a surprisingly significant impact on the coordination geometry and the catalytic performance of the resulting complexes. In the context of N²-Ethylbutane-2,3-diamine derivatives, remote substituents are typically introduced on the N-alkyl or N-aryl groups.
The influence of these remote substituents can be attributed to several factors:
Electronic Effects: Electron-donating or electron-withdrawing groups on an N-aryl substituent can alter the electron density at the nitrogen donor atoms, thereby influencing the strength of the metal-ligand bond. This can, in turn, affect the catalytic activity of the metal center.
Secondary Interactions: Functional groups on the remote substituents can engage in non-covalent interactions, such as hydrogen bonding or π-stacking, with the substrate or with other parts of the ligand. These interactions can play a crucial role in substrate recognition and orientation, leading to enhanced selectivity.
The systematic study of the impact of remote substituents is a powerful tool for the fine-tuning of ligand properties and the optimization of catalytic systems based on N²-Ethylbutane-2,3-diamine.
Future Research Directions and Emerging Applications of N2 Ethylbutane 2,3 Diamine
Integration with Flow Chemistry and Automated Synthesis Platforms
The precise control over reaction parameters offered by continuous flow chemistry and the high-throughput capabilities of automated synthesis are revolutionizing the production of complex molecules. nih.gov Chiral diamines are valuable building blocks in these systems, particularly for the synthesis of active pharmaceutical ingredients and other high-value chemicals.
N2-Ethylbutane-2,3-diamine is a promising candidate for integration into these advanced synthesis platforms. Its potential utility in flow chemistry stems from the ability to perform reactions under controlled temperature and pressure, which can enhance reaction rates and selectivity. For instance, the asymmetric synthesis of chiral molecules often benefits from the precise control that flow reactors provide. nih.gov The bifunctional nature of N2-Ethylbutane-2,3-diamine allows it to act as a versatile building block or ligand in a variety of reactions that could be adapted to flow conditions.
Automated synthesis platforms, which enable the rapid assembly of molecules from a set of building blocks, could utilize N2-Ethylbutane-2,3-diamine to introduce specific stereochemical and functional properties into a diverse library of compounds. researchgate.netnih.govsigmaaldrich.com The presence of both a primary and a secondary amine allows for selective functionalization, making it a valuable component for creating complex molecular architectures.
Table 1: Potential Flow Chemistry Applications for N2-Ethylbutane-2,3-diamine
| Application Area | Potential Role of N | Anticipated Advantages of Flow Chemistry |
| Asymmetric Catalysis | As a chiral ligand for metal catalysts | Improved heat and mass transfer, enhanced safety, and easier scalability |
| Multi-step Synthesis | As a key building block for complex molecules | Telescoping of reaction steps, reduced purification needs, and higher overall yields |
| Library Synthesis | As a scaffold for combinatorial chemistry | Rapid generation of diverse compound libraries for screening |
Application in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org Molecular recognition, a key aspect of supramolecular chemistry, involves the specific binding of a host molecule to a guest molecule. wikipedia.org Chiral diamines are of particular interest in this field due to their ability to form well-defined hydrogen bonds and participate in stereospecific interactions. acs.orgmpg.de
The structure of N2-Ethylbutane-2,3-diamine makes it an excellent candidate for applications in supramolecular chemistry and molecular recognition. The two amine groups can act as hydrogen bond donors, while the nitrogen atoms can also serve as hydrogen bond acceptors. The chirality of the molecule allows for enantioselective recognition of other chiral molecules, which is crucial for applications such as chiral separation and sensing. acs.org
Future research could explore the use of N2-Ethylbutane-2,3-diamine in the design of synthetic receptors for biologically important molecules, such as amino acids or carbohydrates. The ethyl group on one of the nitrogen atoms could also be modified to tune the solubility and binding properties of the resulting supramolecular assemblies.
Sustainable and Environmentally Benign Chemical Processes
The principles of green chemistry encourage the development of chemical processes that are more environmentally friendly. nih.gov This includes the use of renewable feedstocks, the reduction of waste, and the design of less hazardous chemicals. Diamines are important platform chemicals that are increasingly being produced from renewable resources to create a more sustainable plastics industry. nih.govalderbioinsights.co.uk
N2-Ethylbutane-2,3-diamine has the potential to contribute to sustainable chemical processes in several ways. If synthesized from bio-based precursors, it could serve as a green building block for a variety of materials. Furthermore, its use as a catalyst or ligand in chemical reactions could lead to more efficient and selective processes, thereby reducing waste. For example, ethylenediamine (B42938) derivatives have been investigated for their role in CO2 capture, and the structural features of N2-Ethylbutane-2,3-diamine could be optimized for such applications. researchgate.net
The development of catalytic systems based on N2-Ethylbutane-2,3-diamine could also enable the use of more benign reaction conditions, such as lower temperatures and pressures, further contributing to the sustainability of chemical manufacturing.
Advanced Materials Science Applications (e.g., metal-organic frameworks, polymer synthesis as building block)
The unique structural and functional properties of N2-Ethylbutane-2,3-diamine make it a promising building block for the creation of advanced materials with tailored properties.
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. frontiersin.orgnih.gov The chirality of the building blocks can be transferred to the resulting MOF, leading to materials with applications in enantioselective separations and catalysis. frontiersin.orgnih.govacs.orgnih.govacs.org The vicinal diamine functionality of N2-Ethylbutane-2,3-diamine makes it an ideal candidate for use as a chiral organic linker in the synthesis of MOFs. The resulting chiral frameworks could be designed to have specific pore sizes and functionalities for targeted applications.
Table 2: Potential MOF Applications Based on N2-Ethylbutane-2,3-diamine
| Application | Role of N | Desired MOF Properties |
| Enantioselective Separation | Chiral ligand imparting stereoselectivity | High surface area, uniform pore size, and chiral recognition sites |
| Asymmetric Catalysis | Ligand for catalytically active metal centers | Accessible active sites and shape-selective pores |
| Chiral Sensing | Host for enantioselective binding of analytes | Luminescent or colorimetric response to guest binding |
Polymer Synthesis as a Building Block
Diamines are widely used as monomers in the synthesis of polymers such as polyamides and polyimides. nih.govspecialchem.commdpi.comacs.org The incorporation of chiral diamines into polymer backbones can lead to materials with unique optical, thermal, and mechanical properties. N2-Ethylbutane-2,3-diamine could be employed as a monomer to create novel chiral polymers. The presence of the ethyl group could influence the polymer's solubility and processing characteristics, while the stereochemistry of the diamine would be expected to affect the polymer's morphology and macroscopic properties. These chiral polymers could find applications in areas such as chiral chromatography, membranes for enantiomeric separations, and advanced optical materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
